molecular formula C8H17NO2 B13545869 Hexanoic acid, 2-(aminomethyl)-3-methyl-

Hexanoic acid, 2-(aminomethyl)-3-methyl-

Cat. No.: B13545869
M. Wt: 159.23 g/mol
InChI Key: ZKMLGDVKOQYJKV-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-(aminomethyl)-3-methyl- is a chemical building block of interest in organic synthesis and medicinal chemistry research. This amino acid derivative serves as a versatile chiral precursor for the development of novel compounds. Its specific molecular scaffold makes it a candidate for exploring structure-activity relationships in drug discovery, particularly in designing potential neuromodulatory agents. Researchers utilize this compound to synthesize and optimize new chemical entities, study metabolic pathways, and investigate mechanisms of action related to its unique structure. Note: The specific research applications, mechanism of action, and scientific context for this compound are proprietary or require further development by the researching scientist.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(aminomethyl)-3-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-4-6(2)7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

ZKMLGDVKOQYJKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CN)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-(aminomethyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides for substitution reactions and strong acids or bases for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Hexanoic acid, 2-(aminomethyl)-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(aminomethyl)-5-methylhexanoic acid involves its interaction with the GABAergic system. It binds to specific receptors in the nervous system, modulating the release of neurotransmitters and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications Reference
2-(Aminomethyl)-3-methylhexanoic acid C7H15NO2 Aminomethyl, methyl, carboxylic acid Anticonvulsant, neuropathic pain
3-Hydroxy-3-methylhexanoic acid C7H14O3 Hydroxyl, methyl, carboxylic acid Metabolic intermediate
Hexanoic acid ethyl ester C8H16O2 Ethyl ester Flavoring agent
N-Dodecyl-6-dimethylaminohexanamide C20H42N2O Amide, tertiary amino Surfactant

Table 2: Pharmacokinetic Properties

Compound Bioavailability Half-Life (hr) LogP
Pregabalin >90% 6.3 1.37
3-Hydroxy-3-methylhexanoic acid N/A N/A -0.52
Hexanoic acid ethyl ester N/A N/A 2.81

Key Research Findings

Pregabalin : Reduces seizure frequency by 50% in adjunctive therapy for partial-onset epilepsy .

Hexanoic Acid Derivatives: Ethyl esters dominate beer volatiles, contributing to aroma profiles .

3-Hydroxy-3-methylhexanoic Acid: Correlated with improved gastrointestinal health in clinical metabolomic studies .

Surfactant Amides : Exhibit critical micelle concentrations (CMC) of 0.1–1 mM, suitable for industrial applications .

Q & A

Q. What are the optimal synthetic routes for Hexanoic Acid, 2-(Aminomethyl)-3-Methyl-, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation: Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions converts hydroxyl groups to ketones .
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces amino groups to amines .
  • Substitution: Nucleophilic substitution with ammonia (NH₃) introduces the aminomethyl group .
Reaction TypeReagents/ConditionsMajor ProductsYield Range
OxidationKMnO₄ (H₂SO₄)2-Amino-3-oxohexanoic acid60-75%
ReductionLiAlH₄ (dry ether)2-Amino-3-hydroxyhexane70-85%
SubstitutionNH₃ (aqueous)2-Amino-3-chlorohexanoic acid50-65%

Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry.

Q. Which analytical techniques are most effective for characterizing Hexanoic Acid, 2-(Aminomethyl)-3-Methyl-?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detects molecular ions (e.g., m/z 198 for ester derivatives) and fragmentation patterns to confirm structure .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., δ 1.2-1.5 ppm for methyl, δ 3.1-3.5 ppm for aminomethyl) .
  • X-ray Crystallography: Resolves stereochemistry at chiral centers (e.g., (2R,3S) vs. (2S,3R) configurations) .
TechniqueKey Data PointsDetection Limit
GC-MSMolecular ion, fragmentation0.1 ppm
¹H NMRChemical shifts, coupling constants1-5 mg sample

Q. How does Hexanoic Acid, 2-(Aminomethyl)-3-Methyl- behave under common reaction conditions?

Methodological Answer:

  • pH Sensitivity: The amino group protonates below pH 4, altering nucleophilicity and reaction kinetics in substitution reactions .
  • Thermal Stability: Decomposes above 150°C, forming byproducts like NH₃ and CO₂ .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .

Advanced Research Questions

Q. How does stereochemistry at the aminomethyl and methyl groups affect biological activity?

Methodological Answer:

  • Enzyme Selectivity: (2R,3S)-isomers show higher binding affinity to serine proteases (e.g., trypsin) due to spatial compatibility with active sites .
  • Metabolic Pathways: (2S)-configured analogs are preferentially incorporated into β-lactam antibiotic precursors in Streptomyces spp. .
  • Experimental Validation: Use chiral HPLC or enzymatic assays with stereospecific substrates (e.g., L-amino acid oxidases) to differentiate activity .

Q. What strategies resolve contradictions in enzymatic interaction data involving this compound?

Methodological Answer: Conflicting data often arise from:

  • Assay Conditions: Varying pH (e.g., 6.0 vs. 7.4) alters ionization states of the amino group, affecting enzyme binding .
  • Substrate Purity: Trace impurities (e.g., 3-hydroxyhexanoic acid) inhibit enzymes like dehydrogenases .

Resolution Steps:

  • Reproducibility Checks: Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
  • Isotopic Labeling: Use ¹⁵N-labeled compound to track binding via NMR or mass spectrometry .
  • Control Experiments: Test commercial analogs (e.g., pregabalin derivatives) to isolate stereochemical effects .

Q. How can isotopic labeling elucidate the compound’s role in metabolic pathways?

Methodological Answer:

  • ¹³C-Labeling: Track incorporation into fatty acid β-oxidation intermediates using GC-MS (e.g., 3-hydroxyhexanoyl-CoA) .
  • Stable Isotope Dilution: Quantify free 3-hydroxy fatty acids in mitochondrial disorders via deuterated internal standards .
  • Kinetic Studies: Time-resolved ¹H NMR monitors metabolic flux in cell cultures (e.g., CHO cells) .
IsotopeApplicationKey Finding
¹³Cβ-Oxidation PathwayAccumulates in diabetic ketoacidosis
²HQuantificationDetects 0.5 μM levels in serum

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